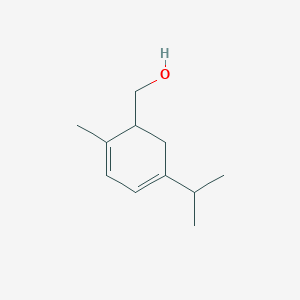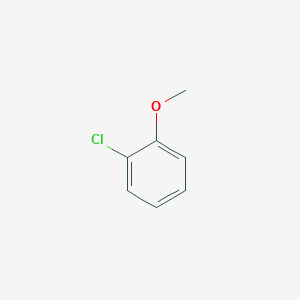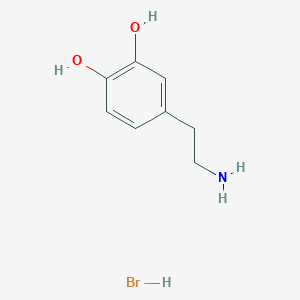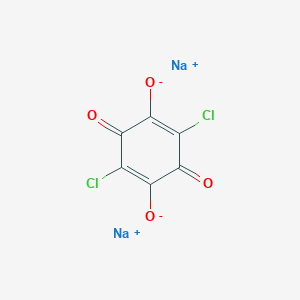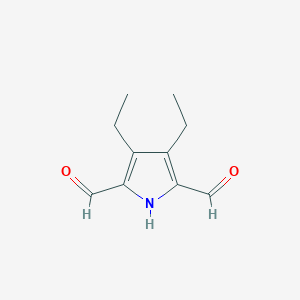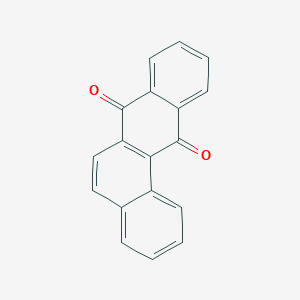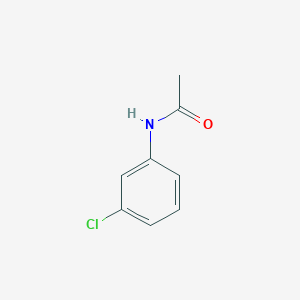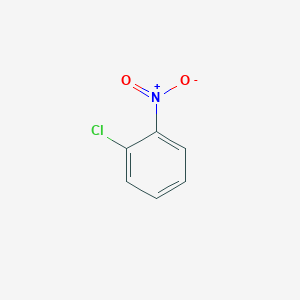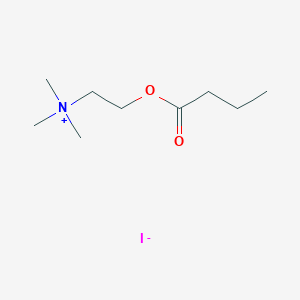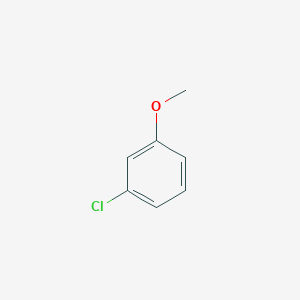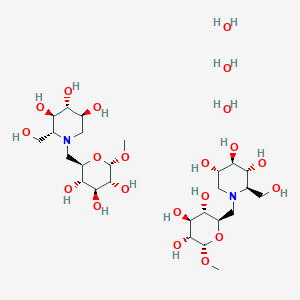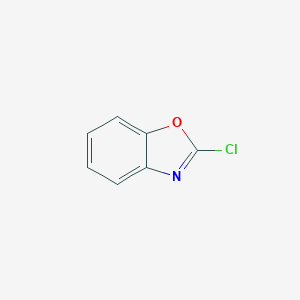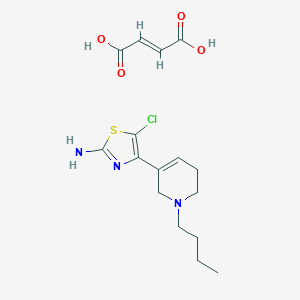
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate, also known as BTTA, is a chemical compound that has shown promising results in scientific research applications.
Mechanism Of Action
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate's mechanism of action involves the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle progression.
Biochemical And Physiological Effects
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and reduction of amyloid-beta plaque formation in Alzheimer's disease models. 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate in lab experiments is its specificity for certain enzymes and signaling pathways, allowing for targeted inhibition. However, one limitation is its potential toxicity, which requires careful dosing and monitoring.
Future Directions
For 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate research include further studies on its potential as a therapeutic agent for cancer and Alzheimer's disease, as well as investigations into its potential toxicity and dosing in humans. Additionally, 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate's effects on other diseases and conditions could be explored, such as its potential as an anti-inflammatory agent in autoimmune diseases.
Synthesis Methods
The synthesis of 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate involves the reaction between 5-chloro-4-aminothiazole and butyl-3-piperidinyl ketone in the presence of acetic acid and sodium acetate. The resulting product is then reacted with maleic acid to form the 2-butenedioate salt form of 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate.
Scientific Research Applications
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In cancer research, 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been shown to improve cognitive function and reduce amyloid-beta plaque formation in mouse models.
properties
CAS RN |
130093-10-6 |
|---|---|
Product Name |
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate |
Molecular Formula |
C16H22ClN3O4S |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-(1-butyl-3,6-dihydro-2H-pyridin-5-yl)-5-chloro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H18ClN3S.C4H4O4/c1-2-3-6-16-7-4-5-9(8-16)10-11(13)17-12(14)15-10;5-3(6)1-2-4(7)8/h5H,2-4,6-8H2,1H3,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
RUZXVZQFMHNYTB-WLHGVMLRSA-N |
Isomeric SMILES |
CCCCN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O |
synonyms |
5-chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate ORG 20350 ORG-20350 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11H-Benzo[a]fluoren-11-one](/img/structure/B146267.png)
